1,3-Dibromo-4-methylisoquinoline
Overview
Description
Molecular Structure Analysis
DBMI has a molecular weight of 335.9 g/mol. It is slightly soluble in water but highly soluble in organic solvents such as chloroform and methanol. DBMI has a strong absorption in the ultraviolet region, making it an ideal compound for spectroscopic analysis.Physical And Chemical Properties Analysis
DBMI is a yellow crystalline solid. It has a strong absorption in the ultraviolet region, which makes it suitable for spectroscopic analysis. It is slightly soluble in water but highly soluble in organic solvents such as chloroform and methanol.Scientific Research Applications
Synthetic Chemistry Applications
Isoquinolines, including those structurally related to 1,3-Dibromo-4-methylisoquinoline, are pivotal in synthetic chemistry for constructing complex molecules. For instance, Yamamoto et al. (2009) discuss alkyne activation methods that lead to isoquinolines through electrophile interactions, demonstrating the chemical's role in creating structurally diverse compounds with potential applications in various fields, including materials science and pharmaceuticals (Yamamoto, Gridnev, Patil, & Jin, 2009). Similarly, Obika et al. (2007) present a concise synthesis of 1,2-dihydroisoquinolines, highlighting the use of carbophilic Lewis acids in creating complex molecular structures, which further underscores the versatility of isoquinoline derivatives in synthetic chemistry (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Therapeutic Applications
Isoquinolines have been extensively studied for their potential therapeutic applications. Singh and Shah (2017) review the therapeutic activities of Tetrahydroisoquinoline (THIQ) derivatives, including anticancer and neuroprotective effects, indicating the broad pharmaceutical applications of isoquinoline derivatives (Singh & Shah, 2017). These findings suggest that derivatives of isoquinolines, possibly including 1,3-Dibromo-4-methylisoquinoline, could have significant roles in drug development, particularly in designing new therapeutic agents for treating various diseases.
Biochemical and Material Science Investigations
In material science and biochemical research, isoquinoline derivatives serve as crucial intermediates. For example, Melzer, Felber, and Bracher (2018) discuss a novel synthesis method for highly-substituted isoquinolines, showcasing their importance in the development of natural products and pharmaceuticals (Melzer, Felber, & Bracher, 2018). Furthermore, Buskes et al. (2016) explore isoquinolines as protein kinase inhibitors, offering insights into their potential in developing antimalarial compounds, thus highlighting their significance in addressing global health challenges (Buskes, Harvey, Prinz, Crabb, Gilson, Wilson, & Abbott, 2016).
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-4-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMEVDSZMYIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295199 | |
Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-4-methylisoquinoline | |
CAS RN |
1396762-36-9 | |
Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.